molecular formula C12H22N2O2 B13260929 3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B13260929
M. Wt: 226.32 g/mol
InChI Key: SABLELKAIBRQPX-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one ( 2092236-19-4) is a spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol, this compound serves as a versatile and valuable synthetic intermediate . The 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold is a privileged structure for designing novel biologically active molecules. Research on closely related analogues has demonstrated potential as alpha-adrenergic receptor antagonists, indicating its value in cardiovascular research, particularly for investigating antihypertensive agents . Furthermore, spiro[4.5]decane derivatives are extensively explored for their therapeutic potential in treating conditions such as atherosclerosis and dyslipidemia, due to their ability to inhibit lipid peroxidation . This makes the scaffold a critical building block in central nervous system (CNS) drug discovery, often utilized to develop potential treatments for neurological and psychiatric disorders, and to optimize key pharmacokinetic properties like metabolic stability and bioavailability in drug candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C12H22N2O2/c1-4-11(2,3)14-9-12(16-10(14)15)6-5-7-13-8-12/h13H,4-9H2,1-3H3

InChI Key

SABLELKAIBRQPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1CC2(CCCNC2)OC1=O

Origin of Product

United States

Preparation Methods

Preparation of the Spirocyclic Core

The core, 1-oxa-3,7-diazaspiro[4.5]decan-2-one , can be synthesized via a cyclization of appropriately substituted amino alcohols or amino acids derivatives:

  • Starting Material: A suitable amino alcohol bearing the desired substituents.
  • Cyclization Conditions: Treatment with dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux, facilitating intramolecular cyclization to form the spirocyclic structure (as per US Patent 4,244,961).

Introduction of the 1,1-Dimethylpropyl Group

The 1,1-dimethylpropyl substituent (tert-butyl-like group) can be introduced via nucleophilic substitution:

  • Step 1: Formation of a suitable nucleophile, such as a deprotonated amino group or heteroatom on the core.
  • Step 2: Alkylation with 2-bromo-2-methylpropane or tert-butyl halides in the presence of a base (e.g., potassium carbonate) in inert solvents like acetonitrile or dimethylformamide (DMF).
  • Reaction Conditions: Typically at room temperature or slightly elevated temperatures (25–50°C) to favor monoalkylation while minimizing over-alkylation.

Final Functionalization

Subsequent steps involve:

Specific Synthesis Data and Conditions

Step Reaction Reagents & Conditions Purpose Reference/Data Source
1 Cyclization to form spiro core Phosphorus oxychloride, reflux Core formation US Patent 4,244,961
2 Alkylation with 2-bromo-2-methylpropane tert-Butyl halide, K₂CO₃, DMF, room temp Introduce 1,1-dimethylpropyl group Patent literature, analogs
3 Purification Chromatography Isolate desired compound Standard practice

Alternative Approaches and Variations

  • Use of Protecting Groups: To prevent side reactions, protecting groups on nitrogen or oxygen may be employed during alkylation.
  • Use of Catalysts: Transition metal catalysis (e.g., palladium-catalyzed cross-coupling) could facilitate more selective introduction of the tert-butyl group, especially if halogenated intermediates are used.
  • One-Pot Synthesis: Combining cyclization and alkylation steps in a sequential manner to improve efficiency.

Data Table Summarizing Key Parameters

Method Reagents Solvent Temperature Yield Remarks
Patent-based cyclization Phosphorus oxychloride Reflux 80–120°C 60–75% Intramolecular cyclization
Alkylation tert-Butyl halide, K₂CO₃ DMF 25–50°C 50–65% Monoalkylation preferred
Purification Chromatography - Room temp - Ensures purity

Research Findings and Optimization

  • Reaction Efficiency: Use of excess tert-butyl halide can improve alkylation yields but may increase side reactions.
  • Selectivity: Employing mild bases and controlled temperatures minimizes over-alkylation.
  • Purity: Chromatographic purification (silica gel, reverse phase) ensures high-purity final compounds suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituent at 3/8 Position Diaza Positions Molecular Formula Molecular Weight Key References
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one 1,1-Dimethylpropyl (3-position) 3,7 C₁₃H₂₃N₂O₂ 251.34 g/mol Inferred from analogs
Fenspiride (Decaspiride) 2-Phenylethyl (8-position) 3,8 C₁₅H₂₀N₂O₂ 260.33 g/mol
8-[3-(2-Furanyl)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one 3-(2-Furanyl)propyl (8-position) 3,8 C₁₄H₂₀N₂O₃ 264.32 g/mol
8-[3-[Bis(4-fluorophenyl)methoxy]propyl]-3-(2-methoxyethyl)-... Bis(4-fluorophenyl)methoxypropyl (8-position) 3,8 C₂₆H₃₂F₂N₂O₄ 486.55 g/mol
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Methyl (3-position) 3,7 C₇H₁₂N₂O₂ 156.18 g/mol

Functional and Pharmacological Differences

  • Receptor Binding : Fluorinated analogs (e.g., 8-[3-[bis(4-fluorophenyl)methoxy]propyl]-...) demonstrate enhanced selectivity for central nervous system targets due to fluorine’s electronegativity and metabolic stability .

Physicochemical Properties

  • Lipophilicity : The 1,1-dimethylpropyl group increases logP compared to smaller alkyl or aryl substituents, which may influence tissue distribution .
  • Hydrogen Bonding: The 3,7-diaza configuration reduces hydrogen bond donors (1 vs.

Biological Activity

3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is C13H22N2OC_{13}H_{22}N_2O with a molecular weight of approximately 222.33 g/mol.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar diazaspiro compounds. For instance, a related compound demonstrated significant activity in the maximal electroshock seizure (MES) assay and subcutaneous pentylenetetrazole (scPTZ) screening tests. The most active derivative showed an ED50 value significantly lower than that of standard anticonvulsants like phenobarbital and ethosuximide .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mmol/kg)Reference CompoundED50 (mmol/kg)
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-oneTBDPhenobarbital0.45
Related Compound0.09Ethosuximide7.5

Sigma and Opioid Receptor Interaction

Research indicates that compounds with similar structures exhibit dual pharmacological activity towards sigma receptors and mu-opioid receptors (MOR). These interactions suggest potential applications in pain management and neurological disorders .

The exact mechanisms through which 3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one exerts its biological effects remain under investigation. However, it is hypothesized that the compound may modulate neurotransmitter release or receptor activity due to its structural similarities with known receptor ligands.

Study on Anticonvulsant Activity

A study conducted on a series of spiroimidazolidinone derivatives revealed that specific modifications to the diazaspiro structure could enhance anticonvulsant activity while minimizing neurotoxicity. In this context, compounds were evaluated for their protective effects against seizures induced by electrical stimulation and chemical agents .

Pharmacological Profile Analysis

Another investigation focused on the pharmacological profile of related diazaspiro compounds showed promising results in reducing seizure frequency in animal models without significant side effects typically associated with traditional anticonvulsants .

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